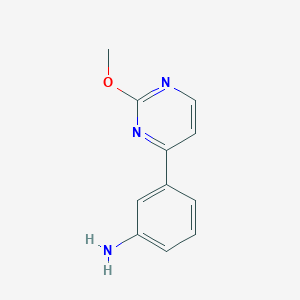

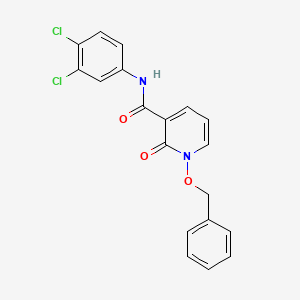

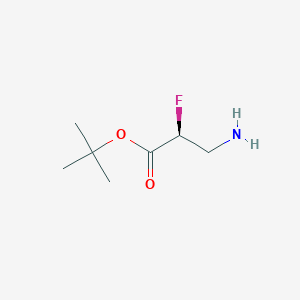

3-(2-Methoxypyrimidin-4-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives like 3-(2-Methoxypyrimidin-4-yl)aniline has been the subject of numerous studies . Various methods have been developed, including oxidative annulation involving anilines, aryl ketones, and DMSO . Other methods involve the use of ZnCl2-catalyzed three-component coupling reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to an aniline group via a methoxy group. The InChI code for this compound is 1S/C11H11N3O/c1-15-11-13-6-5-10(14-11)8-3-2-4-9(12)7-8/h2-7H,12H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 201.23 . It is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Azo Dyes

A study by Yazdanbakhsh et al. (2012) focused on synthesizing a number of new azo disperse dyes by coupling 4,6-dihydroxypyrimidine with diazonium salts derived from 4-methoxy aniline among others. The spectroscopic data of these dyes were measured, and their antimicrobial activity was examined, indicating potential applications in the development of antimicrobial dyes for various industrial applications (Yazdanbakhsh et al., 2012).

Molecular Docking and QSAR Studies

Caballero et al. (2011) performed docking and quantitative structure–activity relationship (QSAR) studies for derivatives including 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and others as c-Met kinase inhibitors. This research highlights the potential of these compounds in the development of targeted cancer therapies by inhibiting specific kinases involved in cancer progression (Caballero et al., 2011).

Antifolate Antitumor Studies

Huang et al. (2003) synthesized a series of non-classical antifolates, including derivatives with pyrimidine rings, and evaluated their cytotoxicity against various human tumors. This research suggests the role of such compounds in the development of new antitumor drugs by targeting folate metabolic pathways (Huang et al., 2003).

Supercapacitor Applications

Basnayaka et al. (2013) discussed a comparative study of nanocomposite materials based on graphene and derivatives of polyaniline, including 'methoxy' aniline for supercapacitor applications. This research underlines the potential of such compounds in enhancing the performance of supercapacitors, a critical component for energy storage technologies (Basnayaka et al., 2013).

Antimicrobial Activity of Schiff-base Ligands

Facile synthesis methods for pyrazol-4-yl- and 2H-chromene-based substituted anilines, which showed significant antibacterial and antifungal activity, were reported by Banoji et al. (2022). This suggests the application of such compounds in developing new antimicrobial agents (Banoji et al., 2022).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-(2-methoxypyrimidin-4-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-11-13-6-5-10(14-11)8-3-2-4-9(12)7-8/h2-7H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHVGDLXWRUOOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

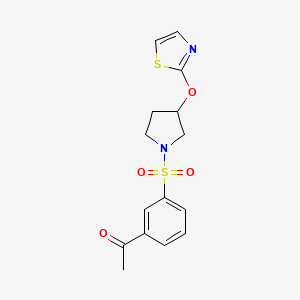

![6-butyl-3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2666682.png)

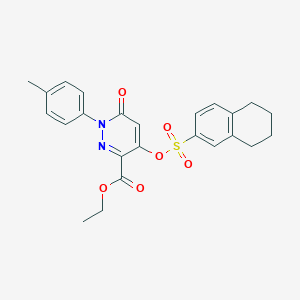

![N-(4-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666685.png)

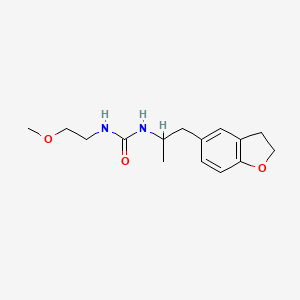

![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2666697.png)